molecular formula C8H8N2OS B6158549 6-methoxy-1,3-benzothiazol-5-amine CAS No. 1782830-98-1

6-methoxy-1,3-benzothiazol-5-amine

Cat. No. B6158549
CAS RN: 1782830-98-1
M. Wt: 180.2
InChI Key:
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Description

6-methoxy-1,3-benzothiazol-2-amine is a compound with the molecular weight of 181.24 . It is a fine off-white to light tan powder . The molecular formula is C8H8N2OS .


Synthesis Analysis

New Schiff base derivatives of benzothiazole were synthesized through the reaction of 6-methoxy-1,3-benzothiazol-2-amine with various substituted salicylaldehyde . Another study reported the synthesis of aminothiazole Schiff base ligands by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazol-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of 6-methoxy-1,3-benzothiazol-2-amine was analyzed using various spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .

Safety and Hazards

6-methoxy-1,3-benzothiazol-2-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and suspected of causing genetic defects .

Future Directions

The synthesis of novel Schiff bases of benzothiazole and amides, which have been previously described in the literature, is of considerable interest . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-methoxy-1,3-benzothiazol-5-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-aminobenzenethiol", "methyl iodide", "sodium hydride", "sodium methoxide", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 2-aminobenzenethiol with nitrous acid to form 2-nitrobenzenethiol", "Step 2: Reduction of 2-nitrobenzenethiol with sodium sulfite and sodium hydroxide to form 2-mercaptobenzenethiol", "Step 3: Cyclization of 2-mercaptobenzenethiol with sulfuric acid to form 6-methoxybenzothiazole", "Step 4: Methylation of 6-methoxybenzothiazole with methyl iodide and sodium hydride to form 6-methoxy-1-methylbenzothiazole", "Step 5: Amination of 6-methoxy-1-methylbenzothiazole with sodium azide and sodium methoxide to form 6-methoxy-1,3-benzothiazol-5-amine", "Step 6: Purification of the final product by recrystallization from ethanol and water" ] }

CAS RN

1782830-98-1

Product Name

6-methoxy-1,3-benzothiazol-5-amine

Molecular Formula

C8H8N2OS

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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